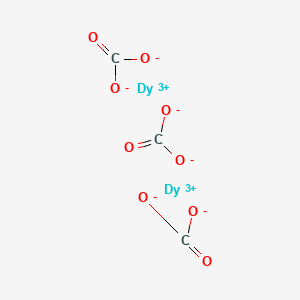
Methyl ethylcarbamate
Overview
Description
It is an ester of carbamic acid and appears as a white solid . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
Ethyl-Carbamic Acid Methyl Ester has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Research is ongoing to find effective removal or elimination methods for carbamate pesticides, including Methyl ethylcarbamate . There is also research into the effects of carbamate pesticides on the immune system and their potential role in the increasing prevalence of diseases associated with alterations of the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-Carbamic Acid Methyl Ester can be synthesized through the esterification of carbamic acid with ethanol and methanol. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct .
Industrial Production Methods: In industrial settings, the compound is often produced using a Dean-Stark apparatus to continuously remove water, driving the reaction to completion . This method ensures a higher yield of the ester.
Chemical Reactions Analysis
Types of Reactions: Ethyl-Carbamic Acid Methyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Oxidation: Oxidizing agents can convert the ester into various oxidation products, depending on the conditions used.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Carbamic acid and ethanol/methanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Products vary based on the nucleophile involved in the reaction.
Mechanism of Action
The mechanism of action of Ethyl-Carbamic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions . The compound’s effects are mediated through its ability to form stable intermediates and products with other molecules .
Comparison with Similar Compounds
- Ethyl N-methylcarbamate
- Methylurethane
- N-Methylurethan
- Methylcarbamic acid, ethyl ester
Comparison: Ethyl-Carbamic Acid Methyl Ester is unique due to its specific ester linkage and the presence of both ethyl and methyl groups. This combination imparts distinct chemical properties, making it more versatile in certain applications compared to its analogs .
Properties
IUPAC Name |
methyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARPZNULDFPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210261 | |
| Record name | Carbamic acid, ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-31-5 | |
| Record name | Methyl ethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ETHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA2E9801WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B1594378.png)










